2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine
Overview
Description
2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine is a compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities, including central nervous system (CNS) effects. This compound has a unique structure that makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one . This process can be carried out under various reaction conditions, including the use of different alkylating agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.
Scientific Research Applications
2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of CNS disorders.
Industry: It may be used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in physiological processes. The exact pathways involved will depend on the specific biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepines and their derivatives, such as:
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 2,3-Dihydro-1H-azepine
- 1H-Azepin-2(3H)-one
Uniqueness
What sets 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine apart from similar compounds is its specific structure, which may confer unique pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-7-9-14-8-3-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWUXVPGZZJBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CN(C1)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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